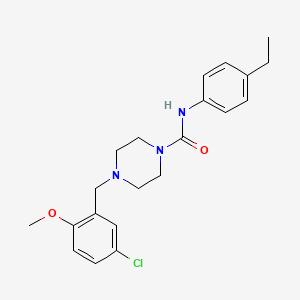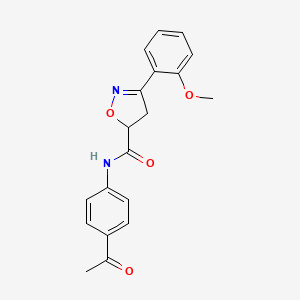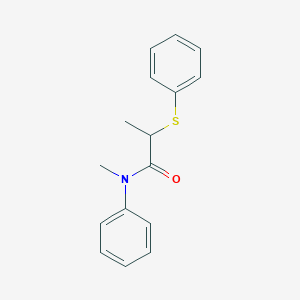
4-(5-chloro-2-methoxybenzyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
4-(5-chloro-2-methoxybenzyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer. This compound belongs to the class of piperazinecarboxamides, which have been shown to have potent anti-cancer properties.
Mécanisme D'action
4-(5-chloro-2-methoxybenzyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the B-cell receptor signaling pathway. By blocking the activity of BTK, this compound prevents the activation of downstream signaling pathways that are essential for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent anti-cancer effects in vitro and in vivo, with significant reductions in tumor growth and cell proliferation observed in animal models. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, further highlighting its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(5-chloro-2-methoxybenzyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide is its specificity for BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, like many other small molecule inhibitors, this compound has limitations in terms of its bioavailability and pharmacokinetic properties, which can affect its efficacy in vivo.
Orientations Futures
There are several potential future directions for research on 4-(5-chloro-2-methoxybenzyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide, including:
1. Combination therapy: this compound may be combined with other anti-cancer agents to enhance its therapeutic efficacy and overcome limitations in bioavailability.
2. Biomarker identification: Further research is needed to identify biomarkers that can predict response to this compound treatment, which could help to guide patient selection and improve clinical outcomes.
3. Mechanism of resistance: Studies are needed to understand the mechanisms of resistance to this compound, which could lead to the development of new strategies for overcoming resistance and improving treatment outcomes.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in human patients, particularly in the context of combination therapy and in different types of cancer.
Applications De Recherche Scientifique
4-(5-chloro-2-methoxybenzyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to have potent anti-cancer properties, particularly in the inhibition of B-cell receptor signaling pathways.
Propriétés
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-ethylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-3-16-4-7-19(8-5-16)23-21(26)25-12-10-24(11-13-25)15-17-14-18(22)6-9-20(17)27-2/h4-9,14H,3,10-13,15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVYUSRUROFXLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(2-phenylethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4710790.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4710797.png)

![N-(3-chlorophenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4710808.png)
![N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4710811.png)
![1-(methylsulfonyl)-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-3-piperidinecarboxamide](/img/structure/B4710823.png)
![1-(4-ethoxyphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4710836.png)
![N-[4-(2-thienylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B4710843.png)
![N-cyclopentyl-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4710845.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4710871.png)
![7-isobutyl-3,9-dimethyl-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4710875.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4710877.png)